molecular formula C34H25N3 B13132514 N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine CAS No. 917897-57-5

N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine

Cat. No.: B13132514
CAS No.: 917897-57-5
M. Wt: 475.6 g/mol
InChI Key: DBKZDPUDMXPNKA-UHFFFAOYSA-N
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Description

N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine: is a complex organic compound that features a bipyridine core with biphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine typically involves the coupling of biphenyl and bipyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study protein-ligand interactions and cellular imaging .

Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors .

Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties .

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine involves its interaction with metal ions to form coordination complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The bipyridine core provides a stable binding site for metal ions, while the biphenyl substituents enhance the compound’s electronic properties .

Comparison with Similar Compounds

  • N,N-Di([1,1’-biphenyl]-2-yl)-ethanediamide
  • N,N’-Di([1,1’-biphenyl]-2-yl)oxalamide
  • N,N’-Bis(2-Phenylphenyl)ethanediamide

Comparison: Compared to these similar compounds, N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is unique due to its bipyridine core, which provides distinct coordination chemistry properties. The presence of biphenyl substituents at the 4-position of the bipyridine ring enhances its electronic properties, making it more suitable for applications in organic electronics and catalysis .

Properties

CAS No.

917897-57-5

Molecular Formula

C34H25N3

Molecular Weight

475.6 g/mol

IUPAC Name

N,N-bis(4-phenylphenyl)-6-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C34H25N3/c1-3-8-26(9-4-1)28-13-17-31(18-14-28)37(32-19-15-29(16-20-32)27-10-5-2-6-11-27)33-21-22-34(36-25-33)30-12-7-23-35-24-30/h1-25H

InChI Key

DBKZDPUDMXPNKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CN=CC=C6

Origin of Product

United States

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